3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Overview
Description
3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine, also referred to as DCPTA, is a heterocyclic compound1. It is used for pharmaceutical testing2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that 4-(difluoromethoxy)benzoyl chloride is a related compound3.Molecular Structure Analysis
The molecular formula of this compound is C15H13F2NO2S1. The molecular weight is 309.3 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. However, the molecular weight is 309.3 g/mol1.Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches : Research on compounds with structural similarities often involves complex synthetic routes to explore their potential applications in materials science or medicinal chemistry. For example, studies on the synthesis of enantiomeric derivatives and their structural determination via single-crystal X-ray diffraction highlight the intricate processes involved in creating and analyzing such compounds (Gao et al., 2015).
Crystal Structures and Biological Activities : The detailed analysis of crystal structures provides insights into the molecular geometry and potential interaction sites for biological activity. Preliminary bioassays indicated that specific enantiomers exhibit higher antitumor activity, demonstrating the importance of stereochemistry in biological applications (Gao et al., 2015).
Potential Applications
Organic Ligands and Polymers : Research into the reactions of similar compounds with various nucleophiles has led to the development of organic ligands and polymers. These compounds have applications in designing new materials with specific electronic or optical properties, such as electrochemically active films for electronic devices (H. Kabirifard et al., 2020; Lawrence C. Baldwin et al., 2008).
Allosteric Modulators : Studies on derivatives acting as allosteric modulators of receptors indicate the potential for these compounds in developing new therapeutic agents. The modulation of receptor activity through allosteric sites offers a targeted approach for drug development, reducing side effects associated with traditional agonists or antagonists (L. Aurelio et al., 2011).
Safety And Hazards
The specific safety and hazard information for this compound is not provided in the search results.
Future Directions
The future directions or potential applications of this compound are not specified in the search results.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-[4-(difluoromethoxy)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c16-15(17)20-9-6-4-8(5-7-9)13(19)12-10-2-1-3-11(10)21-14(12)18/h4-7,15H,1-3,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIMKFNTSWKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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